Pyridine, 2,6-bis[(diphenylphosphino)methyl]-
Overview
Description
Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is a versatile compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two diphenylphosphino groups attached to the 2 and 6 positions of a pyridine ring. The presence of these phosphino groups imparts significant reactivity and coordination capabilities, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- typically involves the reaction of pyridine derivatives with diphenylphosphine reagents. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired product . Another approach includes the addition of P–H to unsaturated compounds, followed by reduction of phosphine oxides .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenated compounds and appropriate catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, substituted pyridine derivatives, and various coordination complexes with metals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4’-phenyl-1’,2’,3’-triazol-1’-yl-methyl)pyridine: This compound also features a pyridine ring with substituents at the 2 and 6 positions, but with triazolyl groups instead of diphenylphosphino groups.
2,6-Bis(diphenylphosphino)pyridine: Similar to Pyridine, 2,6-bis[(diphenylphosphino)methyl]-, but without the methyl groups.
Uniqueness
Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is unique due to the presence of both diphenylphosphino and methyl groups, which enhance its coordination ability and reactivity compared to similar compounds. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
Properties
IUPAC Name |
[6-(diphenylphosphanylmethyl)pyridin-2-yl]methyl-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGEJJDCXCJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345286 | |
Record name | Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73892-45-2 | |
Record name | Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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